Starburst(R)(pamam)dendrimer,generation 1

Vue d'ensemble

Description

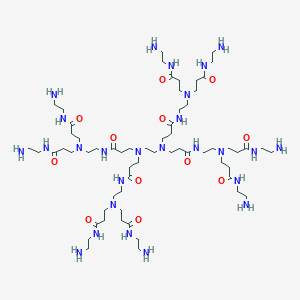

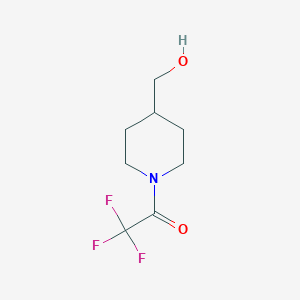

Starburst®(pamam)dendrimer, generation 1, also known as PAMAM dendrimer, is a class of dendrimer made of repetitively branched subunits of amide and amine functionality . It is categorized under the class of dendritic polymers and can be prepared by a two-step reaction that forms generations around the central ethylenediamine core .

Synthesis Analysis

The synthesis of PAMAM dendrimers involves a divergent method, starting with a core “initiator” molecule which contains functional groups capable of acting as active sites in the initial reaction . Each subsequent reaction in the series increases the number of available surface groups exponentially .Molecular Structure Analysis

PAMAM dendrimers have a sphere-like shape overall, and are typified by an internal molecular architecture consisting of tree-like branching, with each outward ‘layer’, or generation, containing exponentially more branching points . This branched architecture distinguishes PAMAMs and other dendrimers from traditional polymers .Chemical Reactions Analysis

Outward growth of PAMAM dendrimers is accomplished by alternating between two reactions: Michael addition of the amino-terminated surface onto methyl acrylate, resulting in an ester-terminated outer layer, and coupling with ethylene diamine to achieve a new amino-terminated surface .Physical And Chemical Properties Analysis

PAMAM dendrimers have a high degree of geometric symmetry, a precise and controllable molecular size, a large number of surface-active functional groups, a rich cavity inside the molecule, and a controlled molecular chain growth .Applications De Recherche Scientifique

Biomedical Applications

PAMAM dendrimers have shown significant achievement in transporting drugs for molecular targeted therapy . They are used enormously in supramolecular chemistry, particularly in host–guest reactions . They also find applications in gene transfer devices and imaging .

Drug Delivery

The possibility of either linking drugs and bioactive compounds, or entrapping them into the dendrimer frame can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM .

Gene Delivery

PAMAM dendrimers have been used in gene delivery systems. Their unique structure allows them to compact DNA into nanoscale complexes, which can protect the DNA from degradation and facilitate its delivery to cells .

Nanotechnology

PAMAM dendrimers have found extensive applications in the field of nanotechnology. Their well-defined, tree-like structure makes them ideal for use in the creation of nanoscale devices and materials .

Synthesis and Surface Modification

Various strategies in supramolecular chemistry of PAMAM for synthesizing it at commercial and laboratory scales along with their limitations and applications have been discussed . The structure, characteristic, synthesis, toxicity, and surface modification of PAMAM dendrimer have been described .

Encapsulation and Solubilisation of Drugs

PAMAM dendrimers have been used for the encapsulation and solubilisation of drugs, serving as carriers for the delivery of drugs via the gastrointestinal tract .

Mécanisme D'action

Target of Action

Starburst®(pamam)dendrimer, Generation 1, also known as N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide, is a highly branched polymer with unique physical, chemical, and biological properties . It is a nanoscale molecule composed of a core, multiple layers (or “generations”), and terminal groups . The primary targets of this compound are cells and biological molecules that can be linked or entrapped into the dendrimer frame .

Mode of Action

The compound interacts with its targets by either linking drugs and bioactive compounds or entrapping them into the dendrimer frame . This interaction can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to drug delivery and gene therapy . The compound can efficiently load transgenes in transduced human adipose-derived stem cells (hASCs), which can overexpress pro-angiogenic genes .

Pharmacokinetics

The structure of the compound, which includes a central ethylenediamine core and nitrogen and amide functional groups, suggests that it may have unique adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is primarily seen in its ability to improve the delivery of drugs and bioactive compounds . For example, the surfaces of baculoviruses were modified with a PAMAM dendrimer, resulting in a compound that was capable of efficiently loading the VEGF transgene in transduced human adipose-derived stem cells (hASCs), which can overexpress pro-angiogenic genes .

Orientations Futures

PAMAM dendrimers have been extensively studied since their synthesis in 1985, and represent the most well-characterized dendrimer family as well as the first to be commercialized . The possibility of either linking drugs and bioactive compounds, or entrapping them into the dendrimer frame can improve many relevant biological properties, such as bioavailability, solubility, and selectivity . Directing groups to reach selective delivery in a specific organ is one of the advanced applications of PAMAM . Future research directions include further exploration of these applications and the development of new ones.

Propriétés

IUPAC Name |

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl]amino]propanoylamino]ethyl]amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H128N26O12/c63-13-21-71-51(89)1-33-83(34-2-52(90)72-22-14-64)45-29-79-59(97)9-41-87(42-10-60(98)80-30-46-84(35-3-53(91)73-23-15-65)36-4-54(92)74-24-16-66)49-50-88(43-11-61(99)81-31-47-85(37-5-55(93)75-25-17-67)38-6-56(94)76-26-18-68)44-12-62(100)82-32-48-86(39-7-57(95)77-27-19-69)40-8-58(96)78-28-20-70/h1-50,63-70H2,(H,71,89)(H,72,90)(H,73,91)(H,74,92)(H,75,93)(H,76,94)(H,77,95)(H,78,96)(H,79,97)(H,80,98)(H,81,99)(H,82,100) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWIZHOFYGKROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)NCCN)CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCN(CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)CCC(=O)NCCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H128N26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90571330 | |

| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1429.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Starburst(R)(pamam)dendrimer,generation 1 | |

CAS RN |

142986-44-5 | |

| Record name | N~1~,N~24~-Bis(2-aminoethyl)-4,21-bis{3-[(2-aminoethyl)amino]-3-oxopropyl}-11,14-bis(3-{[2-(bis{3-[(2-aminoethyl)amino]-3-oxopropyl}amino)ethyl]amino}-3-oxopropyl)-8,17-dioxo-4,7,11,14,18,21-hexaazatetracosane-1,24-diamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90571330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAM dendrimer, ethylenediamine core, generation 1.0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)